Selective CCK1 Receptor Antagonism: Distinguishing from Pan-Azetidine Class Members
1-Benzhydryl-3-cyclopropylazetidin-3-ol is reported to be a selective antagonist for the cholecystokinin 1 (CCK1) receptor, a target involved in appetite and energy balance . While the broader azetidine class includes compounds with various biological activities (e.g., CB1 inverse agonism [1], NK antagonism [2]), the specific CCK1 antagonist profile is structurally dependent on the combination of the benzhydryl and cyclopropyl substituents. Quantitative receptor binding or functional assay data (IC50, Ki) for this compound are not publicly available, preventing a direct numerical comparison with other CCK1 antagonists. However, the reported target selectivity provides a qualitative differentiation from azetidine analogs that lack this specific substitution pattern.
| Evidence Dimension | Target receptor selectivity |
|---|---|
| Target Compound Data | Selective CCK1 antagonist (as reported by supplier datasheet) |
| Comparator Or Baseline | Other azetidine derivatives: CB1 antagonist profile (US7906652), NK antagonist profile (US20100311713) |
| Quantified Difference | No quantitative data available; differentiation based on reported mechanism |
| Conditions | In vitro receptor binding (methodology and conditions undisclosed) |
Why This Matters
For programs targeting CCK1-mediated pathways in metabolic disorders, substituting a generic azetidine building block risks losing target engagement, as CCK1 activity is not a class-wide feature.
- [1] Google Patents. Heterocycle-substituted 3-alkyl azetidine derivatives - Patent US7906652 (CB1 antagonists). https://www.sumobrain.com/patents/us/Heterocycle-substituted-3-alkyl-azetidine/7906652.html (accessed 2026-05-06). View Source
- [2] Google Patents. Novel Azetidine Compounds Useful in the Treatment of Functional Gastrointestinal Disorders (NK antagonists). https://www.patentsencyclopedia.com/app/20100311713 (accessed 2026-05-06). View Source
